molecular formula C17H17ClN2O4S B2946616 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 946260-14-6

2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No. B2946616
CAS RN: 946260-14-6
M. Wt: 380.84
InChI Key: TWOKPRQZOWQULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, also known as CPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors in the human body, which makes it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is believed to work by binding to certain enzymes and receptors in the human body, which can modulate their activity. For example, it has been shown to inhibit the activity of COX-2, which can reduce the production of inflammatory mediators. It has also been shown to activate PPARγ, which can improve glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide depend on the specific enzymes and receptors that it interacts with. For example, inhibition of COX-2 can reduce inflammation and pain, while activation of PPARγ can improve glucose and lipid metabolism. 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has also been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide in lab experiments is that it is a well-studied compound with known mechanisms of action. This can make it easier to design experiments and interpret results. However, one limitation is that 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide may not be suitable for all experiments, as its effects may be specific to certain enzymes and receptors.

Future Directions

There are many potential future directions for research involving 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide. One area of interest is the development of new drugs that target COX-2 and other enzymes and receptors that 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide interacts with. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, such as in the treatment of inflammation, metabolic disorders, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can be achieved through a multi-step process that involves the reaction of various chemicals and reagents. One common method involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide, which is then reacted with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline to form the desired product.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been used in various scientific studies to investigate the role of certain enzymes and receptors in the human body. For example, it has been used to study the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has also been used to study the activity of the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-13-2-8-16(9-3-13)24-12-17(21)19-14-4-6-15(7-5-14)20-10-1-11-25(20,22)23/h2-9H,1,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOKPRQZOWQULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

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